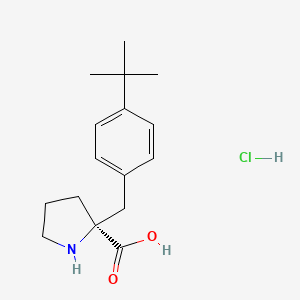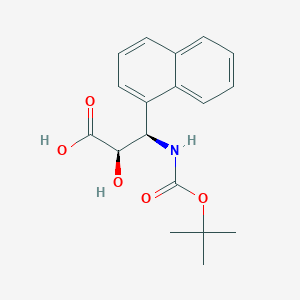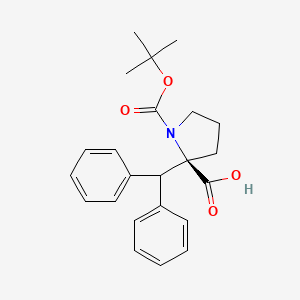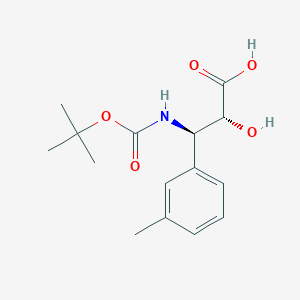
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Descripción general
Descripción
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine, also known as 'BIM-2', is a chemical compound that has been widely researched in the field of neuroscience. It is a selective inhibitor of the serotonin transporter (SERT) and has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Mecanismo De Acción
BIM-2 selectively inhibits SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, BIM-2 increases extracellular levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. BIM-2 has also been shown to inhibit the reuptake of norepinephrine and dopamine, although to a lesser extent than serotonin.
Biochemical and Physiological Effects:
BIM-2 has been shown to have various biochemical and physiological effects. It increases extracellular levels of serotonin, which is believed to be responsible for its antidepressant and anxiolytic effects. BIM-2 has also been shown to inhibit the reuptake of norepinephrine and dopamine, which may contribute to its therapeutic effects. Additionally, BIM-2 has been shown to have a low affinity for other receptors and transporters, which may reduce the likelihood of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIM-2 has several advantages for lab experiments. It is a selective inhibitor of SERT, which makes it a useful tool for studying the role of serotonin in mood disorders. BIM-2 has also been shown to have a low affinity for other receptors and transporters, which may reduce the likelihood of off-target effects. However, BIM-2 has some limitations for lab experiments. It has a relatively short half-life, which may require frequent dosing in animal models. Additionally, BIM-2 has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on BIM-2. One area of research is to investigate its potential therapeutic applications in the treatment of other mood disorders such as bipolar disorder and post-traumatic stress disorder. Another area of research is to investigate the long-term effects of BIM-2 on the brain and behavior. Additionally, further research is needed to determine the optimal dosing and administration of BIM-2 in animal models and humans.
Aplicaciones Científicas De Investigación
BIM-2 has been extensively studied in the field of neuroscience due to its selective inhibition of SERT. It has been shown to increase extracellular levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. BIM-2 has also been shown to have potential therapeutic applications in the treatment of other mood disorders such as bipolar disorder and post-traumatic stress disorder.
Propiedades
IUPAC Name |
N-benzyl-N-[[(2S)-pyrrolidin-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)17(12-15-9-6-10-16-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQWXJUBSFCXBO-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223380.png)

![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B3223396.png)



